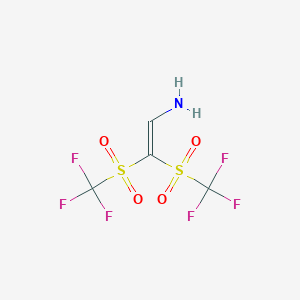
2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine
Description
2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of two trifluoromethanesulfonyl groups attached to an ethene-1-amine backbone. This compound is notable for its high stability and reactivity, making it a valuable component in many chemical processes .
Properties
CAS No. |
58510-92-2 |
|---|---|
Molecular Formula |
C4H3F6NO4S2 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
2,2-bis(trifluoromethylsulfonyl)ethenamine |
InChI |
InChI=1S/C4H3F6NO4S2/c5-3(6,7)16(12,13)2(1-11)17(14,15)4(8,9)10/h1H,11H2 |
InChI Key |
FSIFMRQMGCCERM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine typically involves the reaction of trifluoromethanesulfonyl chloride with ethene-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The use of automated systems for the addition of reagents and the control of reaction parameters ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl and amine derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine involves its interaction with molecular targets through its trifluoromethanesulfonyl groups. These groups can form strong interactions with various functional groups in target molecules, leading to the formation of stable complexes. The compound can also act as a catalyst in certain reactions by stabilizing transition states and lowering activation energies .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Trifluoromethanesulfonimide: Used as a strong acid catalyst and in the preparation of various derivatives.
Uniqueness
2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine is unique due to its dual trifluoromethanesulfonyl groups, which provide it with high stability and reactivity. This makes it particularly valuable in applications requiring strong and stable interactions with target molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


